molecular formula C9H15NO B071498 (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde CAS No. 174226-64-3

(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde

Cat. No. B071498
M. Wt: 153.22 g/mol
InChI Key: DJQFPPRAYVOEMV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde is a chemical compound that belongs to the class of aldehydes. It is a pale yellow liquid with a characteristic odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism Of Action

The mechanism of action of (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It also inhibits the replication of viruses by interfering with their nucleic acid synthesis.

Biochemical And Physiological Effects

(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties and can protect cells from oxidative stress. It also exhibits anti-inflammatory activity and can reduce inflammation in the body. Additionally, it has been shown to possess neuroprotective properties and can protect neurons from damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde in lab experiments is its broad spectrum of activity against various microorganisms. It is also relatively easy to synthesize and purify. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde. One area of interest is the development of new synthetic routes that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action and optimize its use in various applications. The potential applications of (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde in material science, such as the development of new polymers and catalysts, also warrant further investigation.

Synthesis Methods

The synthesis of (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde involves the reaction of (S)-proline with crotonaldehyde. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is purified using column chromatography to obtain the pure compound.

Scientific Research Applications

(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antibacterial, antifungal, and antiviral properties. It has also been studied for its anticancer activity. Additionally, this compound has been used as a chiral building block in organic synthesis.

properties

CAS RN

174226-64-3

Product Name

(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde

InChI

InChI=1S/C9H15NO/c1-2-3-6-10-7-4-5-9(10)8-11/h2,8-9H,1,3-7H2/t9-/m0/s1

InChI Key

DJQFPPRAYVOEMV-VIFPVBQESA-N

Isomeric SMILES

C=CCCN1CCC[C@H]1C=O

SMILES

C=CCCN1CCCC1C=O

Canonical SMILES

C=CCCN1CCCC1C=O

synonyms

2-Pyrrolidinecarboxaldehyde, 1-(3-butenyl)-, (2S)- (9CI)

Origin of Product

United States

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